molecular formula C11H8F2N2O2 B5563956 N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5563956
M. Wt: 238.19 g/mol
InChI Key: WVSYVLIFNGYXOV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an oxazole ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2,4-difluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable coupling reagent such as thionyl chloride (SOCl2) in the presence of a base like triethylamine (TEA). The reaction mixture is refluxed in an organic solvent such as tetrahydrofuran (THF) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in THF.

Major Products Formed

Scientific Research Applications

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological processes, such as cell signaling and metabolism, which can have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields of research .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYVLIFNGYXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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